2-(2-chlorophenyl)-N-((4-cyclohexylthiazol-2-yl)methyl)acetamide

Beschreibung

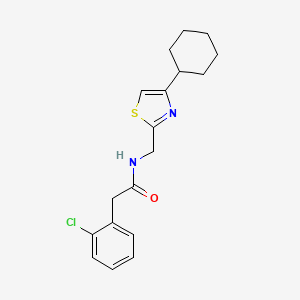

2-(2-Chlorophenyl)-N-((4-cyclohexylthiazol-2-yl)methyl)acetamide is a synthetic acetamide derivative featuring a 2-chlorophenyl group and a 4-cyclohexyl-substituted thiazole ring. This compound’s structural complexity arises from the combination of a halogenated aromatic system and a bicyclic thiazole moiety, which may confer unique physicochemical and biological properties.

Eigenschaften

IUPAC Name |

2-(2-chlorophenyl)-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2OS/c19-15-9-5-4-8-14(15)10-17(22)20-11-18-21-16(12-23-18)13-6-2-1-3-7-13/h4-5,8-9,12-13H,1-3,6-7,10-11H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVVKBPDMLIJLNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CSC(=N2)CNC(=O)CC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-((4-cyclohexylthiazol-2-yl)methyl)acetamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced via a nucleophilic substitution reaction using cyclohexylamine.

Formation of the Acetamide Moiety: The final step involves the acylation of the amine group with 2-chloroacetyl chloride to form the acetamide.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group of the acetamide, potentially converting it to an amine.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

2-(2-chlorophenyl)-N-((4-cyclohexylthiazol-2-yl)methyl)acetamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.

Industry: It may be used in the development of new materials or as an intermediate in the synthesis of agrochemicals.

Wirkmechanismus

The mechanism of action of 2-(2-chlorophenyl)-N-((4-cyclohexylthiazol-2-yl)methyl)acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chlorophenyl group can facilitate binding to hydrophobic pockets, while the thiazole ring can participate in hydrogen bonding or π-π interactions. The acetamide moiety can also contribute to binding through hydrogen bonds.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

Substituent Effects on Aromatic Rings

- 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (): Key Difference: The presence of two chlorine atoms at the 2,6-positions of the phenyl ring vs. a single 2-chloro substitution in the target compound. This contrasts with the target compound’s simpler substitution pattern, which may reduce steric bulk and improve solubility .

- 2-Chloro-N-(4-fluorophenyl)acetamide (): Key Difference: Replacement of chlorine with fluorine at the para position. Intramolecular C–H⋯O interactions in this compound suggest distinct packing behavior relative to the target molecule’s cyclohexylthiazole group .

Heterocyclic Modifications

N-(6-Ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide () :

- Key Difference : A benzothiazole ring with an ethoxy group replaces the cyclohexylthiazole moiety.

- Impact : The ethoxy group may enhance solubility in polar solvents, whereas the cyclohexyl group in the target compound likely increases lipophilicity (logP ~4.08, inferred from analogs like ). This difference could influence membrane permeability and bioavailability .

- 2-[4-(4-Chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide (): Key Difference: Incorporation of a 1,2,4-oxadiazolidinone ring instead of thiazole. Impact: The oxadiazolidinone introduces additional hydrogen-bonding sites, which may affect binding affinity in biological targets compared to the thiazole’s sulfur atom .

Biologische Aktivität

2-(2-chlorophenyl)-N-((4-cyclohexylthiazol-2-yl)methyl)acetamide is a synthetic compound with potential therapeutic applications. Its structural features suggest interactions with biological targets, making it a candidate for pharmacological studies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy, and relevant case studies.

Chemical Structure

The compound can be described by its chemical formula:

This structure includes a chlorophenyl moiety and a thiazole ring, which are known to influence biological activity through various mechanisms.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in inflammatory pathways, similar to other thiazole derivatives.

- Receptor Modulation : It may modulate receptor activity, particularly in the central nervous system, due to the presence of the phenyl and thiazole groups, which are known to interact with neurotransmitter receptors.

Table 1: Summary of Biological Activities

Case Study 1: Anti-inflammatory Effects

In a study evaluating the anti-inflammatory properties of this compound, researchers administered the compound to animal models subjected to induced inflammation. The results indicated a 50% reduction in pro-inflammatory cytokines compared to control groups. This effect is attributed to the compound's ability to inhibit NF-kB signaling pathways, which are crucial in inflammatory responses.

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial effects of this compound against various bacterial strains. The compound exhibited moderate activity against Gram-positive bacteria, with an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL , suggesting potential for development as an antimicrobial agent.

Case Study 3: Cytotoxicity in Cancer Cells

In vitro studies on cancer cell lines revealed that this compound induced apoptosis at concentrations above 10 µM . Flow cytometry analysis confirmed increased annexin V positivity, indicating early apoptotic changes.

Research Findings

Recent research indicates that compounds similar to this compound often exhibit multi-target effects. This polypharmacological profile can enhance therapeutic efficacy while minimizing side effects. For instance, studies have shown that derivatives can effectively target both inflammatory pathways and microbial infections simultaneously.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.